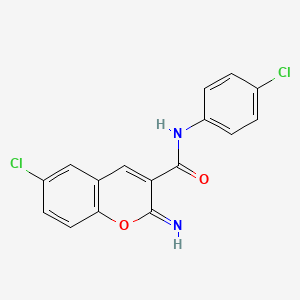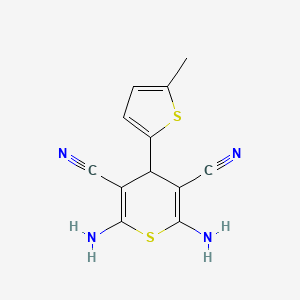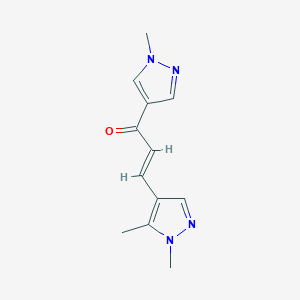![molecular formula C24H22N4O5S3 B4622429 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide” often involves the reaction of specific sulfonamides with other chemical entities to create novel compounds with potential anti-inflammatory, anti-cancer, and various other biological activities. For instance, a study by Gangapuram and Redda (2009) discussed the synthesis of novel sulfonamides with potential anti-inflammatory and anti-cancer properties, highlighting the diverse synthetic routes applicable to sulfonamide compounds (Gangapuram & Redda, 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic studies, is crucial for understanding the conformation, stereochemistry, and overall structural integrity of the compound. Pyrih et al. (2023) explored the proton tautomerism and stereoisomerism in thiazole derivatives, providing insights into the structural dynamics and stability of such molecules (Pyrih et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to a variety of products with significant biological activities. For example, Talagadadeevi et al. (2012) described the synthesis of an impurity in the antibacterial drug sulfamethizole, illustrating the chemical reactivity and potential for forming related compounds through specific reactions (Talagadadeevi et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, are essential for their application in various fields. Investigations into these aspects help in understanding the compound's behavior under different conditions.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with biological targets are paramount. Studies by Chohan and Shad (2011) on sulfonamide-derived compounds and their metal complexes provide insight into their potential biological activities and interactions, emphasizing the chemical versatility of sulfonamide-based compounds (Chohan & Shad, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound's synthesis and electrophysiological activity have been extensively studied, revealing its potential as a class III electrophysiological agent. Morgan et al. (1990) describe the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating comparable potency to known class III agents in vitro, highlighting its potential for developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antimalarial and Antiviral Applications
Fahim and Ismael (2021) conducted a theoretical investigation on the antimalarial activity of sulfonamide derivatives, including a focus on COVID-19 drug utilization. Their work showcases the potential of these compounds in addressing critical global health challenges, indicating the versatility of sulfonamide derivatives in combating infectious diseases (Fahim & Ismael, 2021).
Anticancer Potential
Research on indapamide derivatives by Yılmaz et al. (2015) revealed significant proapoptotic activity among synthesized compounds on melanoma cell lines, indicating the potential of sulfonamide derivatives in cancer treatment. Their study highlights the exploration of these compounds as anticancer agents, with specific focus on melanoma (Yılmaz et al., 2015).
Material Science Applications
In material science, Mehdipour-Ataei and Hatami (2007) developed aromatic poly(sulfone sulfide amide imide)s based on a novel diamine monomer, demonstrating the role of sulfonamide derivatives in creating new types of soluble thermally stable polymers. This research opens new avenues in polymer science for developing materials with enhanced thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).
Enzyme Inhibition Studies
The exploration of sulfonamide derivatives as enzyme inhibitors has been a significant area of research. Studies by Ulus et al. (2013) on acridine and bis acridine sulfonamides have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential applications in designing inhibitors for various enzymes critical in physiological processes (Ulus et al., 2013).
Eigenschaften
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S3/c1-17-3-11-22(12-4-17)36(32,33)28(2)20-9-5-18(6-10-20)23(29)26-19-7-13-21(14-8-19)35(30,31)27-24-25-15-16-34-24/h3-16H,1-2H3,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPGXUYFQNEUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)


![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)
![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)
![2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4622392.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)

![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)
